molecular formula C23H20N2O3 B11636659 2-methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol

2-methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol

Cat. No.: B11636659
M. Wt: 372.4 g/mol
InChI Key: ZKTBXLVJHDQJGD-UHFFFAOYSA-N
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Description

2-Methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol is a phenolic compound featuring a central 1H-imidazole core substituted with two aromatic groups: a phenyl ring at position 5 and a 4-methoxyphenyl group at position 2. The phenol moiety at position 2 of the imidazole is further substituted with a methoxy group at the para position of the benzene ring (C23H20N2O3) . This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves condensation reactions between appropriately substituted aldehydes and diamines under oxidative conditions, as seen in analogous imidazole syntheses .

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

2-methoxy-5-[5-(4-methoxyphenyl)-4-phenyl-1H-imidazol-2-yl]phenol

InChI

InChI=1S/C23H20N2O3/c1-27-18-11-8-16(9-12-18)22-21(15-6-4-3-5-7-15)24-23(25-22)17-10-13-20(28-2)19(26)14-17/h3-14,26H,1-2H3,(H,24,25)

InChI Key

ZKTBXLVJHDQJGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Benzil, Aldehyde, and Ammonium Acetate Protocol

A widely reported method involves the three-component condensation of benzil (diphenyl diketone), 5-substituted salicylaldehyde derivatives, and aromatic amines under acidic conditions. For the target compound, 5-bromosalicylaldehyde and 4-methoxyaniline are key substrates.

Reaction Scheme

  • Imidazole Core Formation : Benzil reacts with ammonium acetate and a substituted aldehyde (e.g., 5-bromosalicylaldehyde) in glacial acetic acid under reflux.

  • Cyclization : The intermediate undergoes cyclization to form the imidazole ring, with the aromatic amine (4-methoxyaniline) introducing the 4-methoxyphenyl substituent.

  • Functionalization : The bromine in the salicylaldehyde is replaced by a methoxy group via nucleophilic substitution or deprotection strategies.

Experimental Conditions

ComponentRoleConditionsYieldSource
BenzilDiphenyl ketone sourceReflux in glacial acetic acid75–90%
5-BromosalicylaldehydePhenolic core with bromine2.5 hrs reflux, then substitution60–80%
4-Methoxyaniline4-Methoxyphenyl substituentAdded to reaction mixture
Ammonium AcetateNitrogen source, catalystExcess (5–10 equiv)

Key Challenges :

  • Regioselectivity : Control of substituent positions on the imidazole ring.

  • Purification : Crystallization from ethyl acetate or column chromatography required.

Stepwise Synthesis with Suzuki Coupling

Imidazole Core and Cross-Coupling

This method separates imidazole formation from substituent introduction, enabling precise control over functional groups.

Reaction Steps

  • Imidazole Core Synthesis :

    • Benzil reacts with formamide and α-bromo-ketones to form the imidazole ring (4,5-diphenyl-1H-imidazole).

    • N-Alkylation : The N-1 position is alkylated using iodoethane and sodium hydride to introduce ethyl groups.

  • Suzuki Coupling :

    • A boronic acid derivative (e.g., 4-methoxyphenylboronic acid) is coupled to a brominated intermediate via palladium catalysis to install the 4-methoxyphenyl group.

  • Phenolic Group Installation :

    • A brominated salicylaldehyde derivative undergoes substitution with methoxide to introduce the 2-methoxyphenol moiety.

Catalysts and Conditions

StepCatalyst/ReagentSolventTemperatureYieldSource
Imidazole CoreFormamide, ammonium acetateAcetic acidReflux85–95%
N-AlkylationIodoethane, NaHAcetonitrile82°C98%
Suzuki CouplingPd(PPh3)4, K2CO3DME/H2O80°C70–85%
MethoxylationNaOMe, CuIDMFRT60–75%

Advantages :

  • Precision : Enables independent optimization of each step.

  • Scalability : Stepwise reactions facilitate gram-scale production.

Protection/Deprotection Strategies

PMB (p-Methoxybenzyl) Protection

This approach minimizes side reactions by protecting reactive hydroxyl groups during synthesis.

Procedure

  • PMB Protection : The phenolic hydroxyl in salicylaldehyde is protected as a PMB ether using 4-methoxybenzyl chloride and a base (e.g., NaH).

  • Imidazole Formation : The protected aldehyde condenses with benzil and ammonium acetate to form the imidazole core.

  • Deprotection : The PMB group is removed via hydrogenolysis or acidic cleavage to regenerate the phenol.

Key Data

StepReagent/ConditionsPurposeYieldSource
PMB ProtectionPMB-Cl, NaH, THFProtect phenolic -OH90%
DeprotectionH2, Pd/C or TFA in CH2Cl2Remove PMB group85%

Limitations :

  • Complexity : Additional steps increase synthesis time.

  • Cost : PMB reagents are expensive for large-scale use.

Green Chemistry Approaches

Ionic Liquid Catalysis

Solvent-free methods using ionic liquids reduce environmental impact.

Case Study

  • Catalyst : Diethyl ammonium hydrogen phosphate (DEAP) catalyzes the three-component cyclocondensation of benzil, aldehyde, and ammonium acetate under solvent-free conditions.

  • Conditions :

    • Temperature : 120–140°C.

    • Time : 2–6 hrs.

  • Yield : 75–90%.

Advantages

  • Atom Economy : Minimizes waste byproducts.

  • Reusability : Ionic liquids can be recovered and recycled.

Comparative Analysis of Methods

MethodKey FeaturesYield RangeScalabilityReferences
One-Pot CondensationSimple, cost-effective60–90%High
Stepwise SuzukiHigh precision, multi-step70–85%Moderate
PMB ProtectionMinimizes side reactions75–90%Low
Ionic Liquid CatalysisGreen, solvent-free75–90%High

Challenges and Optimization

Regioselectivity Issues

The imidazole ring’s substituent positions (2,4,5) require careful control. For example, the 5-phenyl group may isomerize under acidic conditions, necessitating anhydrous or inert atmospheres.

Functional Group Compatibility

  • Methoxy Group Stability : Methoxy substituents may undergo demethylation under strong acidic/basic conditions. Protection strategies (e.g., benzyl ethers) are often employed.

  • Phenolic Reactivity : The phenolic -OH group can participate in unintended alkylation or oxidation, requiring controlled reaction conditions.

Spectroscopic Characterization

Key NMR and IR Data

PropertyValueSource
1H NMR (DMSO-d6) δ 12.48 (s, 1H, NH), 7.78 (s, 1H, H-4), 7.20–7.49 (m, 10H, Ar-H)
13C NMR (DMSO-d6) δ 135.62 (C-2), 128.67 (C-4,5), 127.87 (C-phenyl)
IR (KBr) 1595–1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O)

Chemical Reactions Analysis

2-methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenol groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2-methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Imidazole Positions) Key Functional Groups Molecular Weight Notable Properties/Applications
Target Compound 4-(4-methoxyphenyl), 5-phenyl, 2-phenol Methoxy, phenol, imidazole 372.42 g/mol Potential antioxidant/biological activity
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole 4-(trifluoromethyl), 2-(4-methoxyphenyl) Trifluoromethyl, methoxy 242.20 g/mol Enhanced lipophilicity; drug design
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid 2-(4-hydroxyphenyl), 5-carboxylic acid Phenol, carboxylic acid 254.24 g/mol Chelation, metal-binding applications
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline Methoxyphenylamino, dimethylaniline Secondary amine, methoxy 272.34 g/mol Supramolecular interactions; dye precursor

Key Observations :

  • Trifluoromethyl Groups (e.g., in ): Introduce strong electron-withdrawing effects, increasing metabolic stability and lipophilicity compared to the target compound’s methoxy and phenol groups.
  • Carboxylic Acid Derivatives (e.g., ): Enhance water solubility and metal-binding capacity, contrasting with the target’s phenolic hydroxyl group, which primarily participates in hydrogen bonding.

Hydrogen Bonding and Crystallographic Behavior

The phenolic –OH group in the target compound enables strong intermolecular hydrogen bonds (O–H···O/N), similar to compound 2 in , which forms O–H···O interactions (2.89–2.93 Å). However, the absence of additional hydroxyl groups (cf. triol derivatives in ) limits its hydrogen-bonding network compared to bifunctional antioxidants like 4Pyr (O–H···O interactions across three hydroxyl groups).

Biological Activity

2-Methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C22H22N2O3
  • Molecular Weight : 358.43 g/mol

This compound features an imidazole ring substituted with methoxy and phenyl groups, which contributes to its unique chemical behavior.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and cellular receptors. The imidazole moiety plays a crucial role in modulating enzyme activity, while the phenolic component may influence antioxidant properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : It interacts with cellular receptors, affecting signal transduction pathways and influencing cellular functions.
  • Antioxidant Activity : The presence of the methoxy group enhances its ability to scavenge free radicals, contributing to its antioxidant properties .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. When tested against various bacterial strains and fungi, it showed significant inhibition compared to control groups.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF-710.5
A5498.3

The structure-activity relationship (SAR) analysis suggests that the methoxy groups significantly enhance the compound's efficacy against cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the enhanced antimicrobial activity of metal complexes derived from this compound. The metal complexes exhibited stronger inhibition against bacterial strains compared to the ligand itself, suggesting that coordination with metal ions can amplify biological activity .
  • Anticancer Research : Another research effort focused on the compound's effects on apoptosis in cancer cells. The study found that treatment with this compound led to increased apoptosis rates in MCF-7 cells, indicating potential as a therapeutic agent for breast cancer .

Q & A

Q. Characterization methods :

  • Spectroscopy : IR for functional groups (e.g., C=S stretching at ~1200 cm⁻¹), ¹H/¹³C NMR for aromatic proton environments ().
  • Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N/S percentages ().

Q. Example reaction conditions :

StepReagents/ConditionsYieldReference
CyclizationK₂CO₃, ethanol, reflux72%
PurificationRecrystallization (ethanol)>95% purity

Advanced: How can conflicting solubility data in biological assays be systematically addressed?

Answer:
Contradictions often arise from solvent polarity , pH , or aggregation effects . Mitigation strategies include:

  • Solvent optimization : Test dimethyl sulfoxide (DMSO) vs. aqueous buffers at physiological pH ().
  • Dynamic Light Scattering (DLS) : Detect aggregation states that may obscure activity measurements (methodology in ).
  • Control experiments : Compare activity in parallel assays using structurally similar analogs (e.g., fluorinated or chlorinated derivatives in ).

Case study : A 2023 study resolved discrepancies in COX inhibition data by pre-saturating the compound in assay-specific buffers, reducing false negatives from precipitation .

Basic: What computational tools are recommended for molecular docking studies?

Answer:

  • Software : AutoDock Vina or Schrödinger Suite for ligand-receptor docking.
  • Parameterization : Use partial charges derived from DFT calculations (e.g., B3LYP/6-31G*) to improve accuracy ().
  • Validation : Compare docking poses with crystallographic data from the Protein Data Bank (PDB), as demonstrated for imidazole-thiol analogs in .

Q. Example workflow :

Prepare the compound’s 3D structure using Open Babel.

Dock into the target protein’s active site (e.g., COX-2).

Validate using SHELX-refined crystal structures ().

Advanced: How to optimize reaction conditions to minimize byproducts during imidazole ring formation?

Answer:
Key variables include temperature , catalyst , and solvent :

  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DBU) can enhance regioselectivity ().
  • Solvent effects : Use high-boiling solvents like toluene for slow, controlled reactions ().
  • In-situ monitoring : Track progress via TLC or HPLC to terminate reactions at optimal conversion ().

Data-driven optimization : A 2025 study achieved 89% yield by replacing ethanol with acetonitrile, reducing side reactions from ethanol’s nucleophilicity .

Basic: What crystallographic techniques are used to resolve the compound’s solid-state structure?

Answer:

  • X-ray diffraction (XRD) : Single-crystal analysis using SHELXL () or WinGX ().
  • Key parameters : Refine anisotropic displacement parameters (ADPs) and validate via R-factor convergence (<5%).
  • Example : A 2010 study resolved a structurally similar imidazole derivative (4-(3-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-phenyl-1H-imidazole) using Mo-Kα radiation (λ = 0.71073 Å) .

Advanced: How to analyze discrepancies in NMR spectra caused by tautomeric equilibria?

Answer:
Imidazole derivatives often exhibit tautomerism (e.g., 1H vs. 3H forms). Strategies include:

  • Variable-temperature NMR : Identify tautomers by observing peak splitting at low temperatures (e.g., −40°C in DMSO-d₆) ().
  • DFT calculations : Predict dominant tautomers using Gaussian09 at the B3LYP/6-311++G** level ().
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton environments ().

Example : A 2025 study of 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol confirmed the thiol-thione equilibrium via ¹H-¹⁵N HMBC .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Atmosphere : Use argon or nitrogen to avoid oxidation of the thiol group ().
  • Purity checks : Periodically analyze via HPLC (C18 column, acetonitrile/water gradient) to detect decomposition ().

Advanced: How to design SAR studies for imidazole derivatives targeting enzyme inhibition?

Answer:

  • Substituent variation : Synthesize analogs with halogen (F, Cl), methyl, or methoxy groups at positions 4 and 5 ().
  • Biological testing : Use enzyme kinetics (e.g., IC₅₀ determination for COX-1/2) and cellular assays (e.g., apoptosis in cancer lines) ().
  • Data correlation : Map substituent effects to activity using QSAR models (e.g., MLR analysis in ).

Q. SAR table example :

Substituent (R)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity (COX-2/COX-1)
4-Cl ()0.450.123.75
4-OCH₃ ()1.200.981.22

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